4-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile
Overview
Description
4-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is of particular interest due to its unique structure, which combines an indole ring with a benzonitrile group, potentially offering a range of biological activities.
Preparation Methods
The synthesis of 4-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile typically involves multiple steps. One common method starts with the preparation of the indole nucleus, which can be achieved through various synthetic routes such as the Fischer indole synthesis or the Bartoli indole synthesis . The indole derivative is then reacted with appropriate reagents to introduce the oxoethoxy and benzonitrile groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as 2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile and 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole . Compared to these, 4-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile offers a unique combination of functional groups that may enhance its biological activity and specificity .
Properties
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-23-18-11-14(12-20)7-8-17(18)24-13-19(22)21-10-9-15-5-3-4-6-16(15)21/h3-8,11H,2,9-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXRPVGORYWQBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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